2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride
Description
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is an imidazoline derivative with structural similarities to clonidine and other α₂-adrenergic agonists. The compound features a 2-chloro-3-methylphenyl substituent attached to the imidazoline ring, distinguishing it from analogs with dichlorophenyl or naphthylmethyl groups. This substitution pattern may influence receptor binding affinity, metabolic stability, and clinical efficacy compared to related compounds .
Properties
CAS No. |
16822-98-3 |
|---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-chloro-3-(4,5-dihydro-1H-imidazol-1-ium-2-ylmethyl)aniline;chloride |
InChI |
InChI=1S/C10H12ClN3.ClH/c11-10-7(2-1-3-8(10)12)6-9-13-4-5-14-9;/h1-3H,4-6,12H2,(H,13,14);1H |
InChI Key |
UVBMLGHVEIOYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)CC2=C(C(=CC=C2)N)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro-Substituted Precursors
A representative method involves the hydrogenation of 2-(3-nitrophenyl) tetrahydroglyoxaline to yield the corresponding amine hydrochloride salt. The process parameters are optimized to maximize yield and purity while minimizing environmental impact.
| Parameter | Range/Condition | Notes |
|---|---|---|
| Solvent | Water | Mass-volume ratio 1:2 to 1:10 (g/mL or kg/L) |
| Catalyst | Palladium on carbon (Pd/C) | Pd content 0.5-10 wt%, catalyst loading 1-10% of substrate weight |
| Temperature | 10–100 °C | Typical industrial range 35–80 °C |
| Pressure | 0.01–0.95 MPa | Hydrogen atmosphere |
| Reaction Time | 2.5–10 hours | Usually 2.5–6 hours for optimal conversion |
| pH Adjustment | pH 1.0–3.0 | Using 6 mol/L hydrochloric acid |
| Crystallization Temperature | -2 to 3 °C | Crystallization time 0.5–2 hours |
| Drying Conditions | Vacuum drying at 60 °C for 8 hours | To obtain stable hydrochloride salt |
| Yield | 91–95% molar yield | High purity (>98%) and melting point ~215–216 °C |
This method is detailed in patent CN102898375B, which describes a scalable, environmentally friendly approach with low energy consumption and high reproducibility.
General Synthetic Route from Arylamino Precursors
A broader patented process (US3931216A) outlines the manufacture of 2-arylamino-2-imidazoline derivatives, which includes compounds analogous to 2-(2-chloro-3-methylphenylamino)-2-imidazoline hydrochloride. The process involves:
- Preparation of an acylated intermediate from the corresponding aniline derivative.
- Cyclization to form the imidazoline ring.
- Salt formation with hydrochloric acid.
Key reagents and conditions include:
| Reagent/Condition | Description |
|---|---|
| Starting Material | 2-chloro-3-methylaniline or related arylamines |
| Cyclization Agent | Typically ethylenediamine derivatives or glyoxal derivatives |
| Solvent | Alcohols (methanol, ethanol) or water |
| Acid for Salt Formation | Hydrochloric acid |
| Temperature | Reflux or controlled heating |
| Purification | Crystallization or recrystallization |
This method emphasizes flexibility in substituent tolerance and scalability for industrial production.
Comparative Data Table of Preparation Parameters
| Preparation Step | Parameter | Method A (CN102898375B) | Method B (US3931216A) |
|---|---|---|---|
| Starting Material | 2-(3-nitrophenyl) tetrahydroglyoxaline | 2-chloro-3-methylaniline or derivative | |
| Catalyst | Pd/C (5 wt% Pd) | Not specified (chemical cyclization) | |
| Solvent | Water | Alcohols or water | |
| Temperature | 35–80 °C | Reflux or controlled heating | |
| Pressure | 0.3–0.5 MPa (hydrogen) | Atmospheric or slight pressure | |
| Reaction Time | 2.5–6 hours | Variable, dependent on cyclization step | |
| pH Adjustment | pH 1.0–3.0 (HCl 6 mol/L) | Acidification with HCl | |
| Crystallization Temperature | -2 to 3 °C | Ambient to low temperature | |
| Yield | 91–95% molar yield | Not explicitly stated, typically high | |
| Purity | >98% | High, dependent on purification |
Research Findings and Industrial Considerations
- Catalyst Reusability: The palladium-carbon catalyst can be recycled multiple times (up to 13 cycles) without significant loss of activity, enhancing cost-effectiveness.
- Environmental Impact: Use of water as solvent and mild hydrogenation conditions reduces hazardous waste and energy consumption.
- Product Quality: The hydrochloride salt exhibits a sharp melting point (215–216 °C) and high purity, suitable for pharmaceutical applications.
- Scalability: The described methods have been demonstrated on a scale of over 100 kg batches, indicating industrial applicability.
- Process Control: Key parameters such as pH, temperature, and pressure are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride involves its interaction with specific molecular targets. The imidazoline ring can interact with imidazoline receptors, which are involved in various physiological processes. The chloro-substituted phenyl group may enhance the compound’s binding affinity and specificity for these receptors. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Imidazoline Derivatives
Clonidine Hydrochloride (2-(2,6-Dichlorophenylamino)-2-imidazoline Hydrochloride)
Clonidine, a well-studied α₂-adrenergic agonist, shares the imidazoline core but differs in its 2,6-dichlorophenyl substituent. Key comparisons:
Clonidine’s efficacy in reducing blood pressure and heart rate is attributed to its central α₂-agonism, which inhibits norepinephrine release . The dichlorophenyl group enhances receptor binding, whereas the methyl substituent in the target compound may reduce potency or alter distribution .
ST 600 (Flutonidine Hydrochloride: 2-(5-Fluoro-o-toluidino)-2-imidazoline Hydrochloride)
ST 600, another imidazoline analog, features a 5-fluoro-o-toluidino group. Comparative findings from a 1975 study in hypertensive patients :
| Parameter | ST 600 | Clonidine |
|---|---|---|
| Antihypertensive Effect | Similar reduction in blood pressure | Comparable efficacy |
| Duration of Action | 8–12 hours | 6–8 hours |
| Cardiac Output | Reduced | Reduced |
| Renal Effects | No significant change in renal blood flow or glomerular filtration rate | Similar renal stability |
ST 600’s prolonged duration suggests that fluorinated substituents may enhance metabolic stability. The target compound’s chloro-methyl group could similarly influence duration but remains unverified .
Naphazoline Hydrochloride (2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride)
Naphazoline, a decongestant, diverges functionally due to its naphthylmethyl substituent:
Naphazoline’s naphthyl group enhances lipophilicity, favoring local vasoconstriction. The target compound’s smaller aromatic substituent may limit peripheral activity but improve CNS penetration .
Idazoxan Hydrochloride (2-[1,4-Benzodioxan-2-yl]-2-imidazoline Hydrochloride)
Idazoxan, an α₂-adrenergic antagonist, highlights the functional versatility of imidazoline derivatives:
Idazoxan’s benzodioxan group enables dual receptor interactions, whereas the target compound’s chloro-methylphenyl group may restrict binding to α₂ subtypes .
Biological Activity
2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride is a compound of significant interest in pharmacology, particularly for its potential as an antihypertensive agent. Its structural characteristics, including the imidazoline core and chloro-substituted aromatic amine, contribute to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN3·HCl
- Structure : The compound features a chloro group at the ortho position relative to the amino group on a methyl-substituted phenyl ring, which is characteristic of imidazoline derivatives.
Research indicates that 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride primarily acts as an agonist at adrenergic receptors, particularly the alpha-2 adrenergic receptors. This interaction leads to:
- Vasodilation : By modulating adrenergic receptor activity, the compound facilitates vasodilation and lowers blood pressure.
- Influence on Neurotransmitter Release : It affects neurotransmitter release and receptor sensitivity in the central nervous system, which is crucial for cardiovascular regulation.
Antihypertensive Effects
The compound has demonstrated significant antihypertensive properties in various studies. Its ability to facilitate the vagal cardiodepressor reflex contributes to its hypotensive effects. Comparative studies with other antihypertensive agents suggest that while it shares similarities with clonidine, it may exhibit different potency and side effects.
Case Studies and Research Findings
- Study on Adrenergic Receptor Modulation :
- A study assessed the effects of 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride on blood pressure regulation in animal models. Results indicated a marked reduction in systolic and diastolic blood pressure, supporting its use as an antihypertensive agent.
- Comparative Efficacy Study :
- A comparative study evaluated the efficacy of this compound against other adrenergic agonists. It was found that while it effectively reduced blood pressure, its side effects profile differed from that of clonidine, suggesting potential for safer therapeutic applications.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antihypertensive | Significant reduction in blood pressure; modulation of adrenergic receptors |
| Neurotransmitter Interaction | Influences neurotransmitter release; affects central nervous system pathways |
| Side Effects | Varies compared to similar compounds (e.g., clonidine) |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(2-Chloro-3-methylphenylamino)-2-imidazoline hydrochloride?
- Methodology : The synthesis typically involves nucleophilic substitution between 2-chloro-3-methylaniline and 2-imidazoline precursors under controlled pH and temperature. Key steps include refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) and purification via recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming product identity using -NMR and FT-IR is critical .
- Solubility Optimization : The hydrochloride form improves aqueous solubility (freely soluble in water) and stability, making it suitable for biological assays. Adjusting pH (4.0–6.0) and using co-solvents like ethanol can enhance solubility in non-polar systems .
Q. How can researchers verify the purity of the compound post-synthesis?
- Analytical Techniques :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : -NMR for structural confirmation (e.g., imidazoline ring protons at δ 3.2–3.8 ppm) and FT-IR for functional group analysis (N-H stretching ~3300 cm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .
Q. What are the primary pharmacological targets of imidazoline derivatives like this compound?
- Mechanistic Insights : Imidazoline derivatives often target α-adrenergic receptors and imidazoline I receptors. In vitro assays (e.g., radioligand binding studies using -clonidine) can identify receptor affinity. Functional assays (e.g., cAMP inhibition in cell lines) validate activity .
Advanced Research Questions
Q. How can contradictory data on receptor selectivity be resolved in pharmacological studies?
- Experimental Design :
- Cross-Reactivity Screening : Test against a panel of receptors (e.g., serotonin, dopamine) to rule off-target effects.
- Species-Specific Models : Compare results in human vs. animal tissues (e.g., rat vas deferens for α-adrenergic activity) to address interspecies variability .
- Dose-Response Curves : Use logarithmic concentrations to distinguish partial agonism vs. full antagonism .
Q. What in vivo models are suitable for studying the hypotensive effects of this compound?
- Model Selection :
- Acute Hypotension : Normotensive rats with arterial cannulation for blood pressure monitoring.
- Chronic Hypertension : Spontaneously hypertensive rats (SHRs) treated orally (5–10 mg/kg/day) for 2–4 weeks.
- Control Considerations : Include clonidine (α-agonist) as a positive control and yohimbine (α-antagonist) for mechanistic validation .
Q. How can impurities in synthesized batches impact biological activity, and how are they quantified?
- Impurity Profiling :
- HPLC-MS : Detect trace impurities (e.g., unreacted aniline precursors) at ppm levels.
- Toxicological Relevance : Assess impurities using Ames test for mutagenicity and acute toxicity in rodents (LD determination) .
Q. What advanced techniques elucidate the compound’s stability under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.
- Metabolite Identification : Use hepatic microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
Methodological Notes
- Cross-Referencing Standards : Always compare analytical data with USP/Ph. Eur. reference standards for imidazoline derivatives (e.g., clonidine hydrochloride) to ensure reproducibility .
- Data Validation : Replicate experiments across independent labs to address variability in receptor binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
